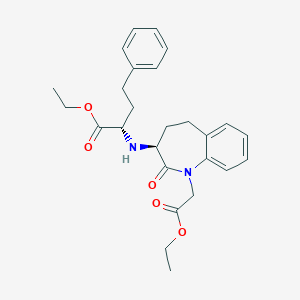

Benazepril ethyl ester

Overview

Description

Synthesis Analysis

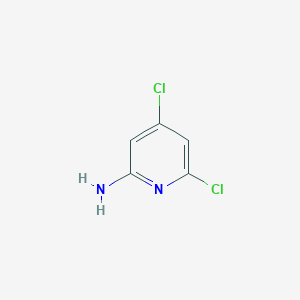

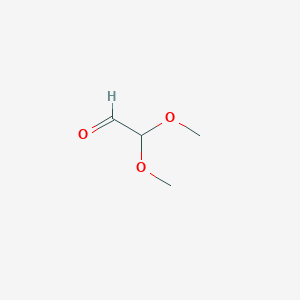

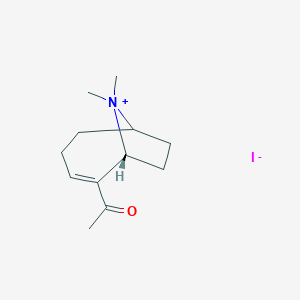

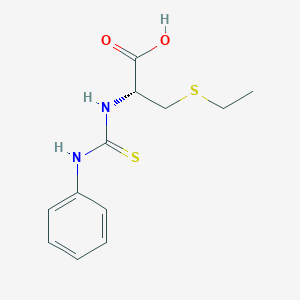

The synthesis of benazepril ethyl ester involves several key chemical reactions, primarily focusing on asymmetric synthesis techniques. A formal enantioselective synthesis employs an asymmetric aza-Michael addition as a pivotal step, utilizing L-homophenylalanine ethyl ester to prepare a key intermediate leading to benazepril HCl (Luoting Yu et al., 2006). Additionally, novel methods have been developed to prepare the benazepril precursor, optimizing reaction conditions and employing flash column chromatography for product separation (Kafssi Hassan et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of this compound and its interactions provides insight into its chemical behavior. Multi-spectroscopic approaches, including fluorescence and absorption spectroscopy, have been used to study the interaction between benazepril and biological molecules like bovine serum albumin, revealing the nature of binding affinity and the role of hydrogen bonding (Bao-li Wang et al., 2019).

Chemical Reactions and Properties

The chemical reactions pivotal to this compound's synthesis include asymmetric reductions and bioreductive reactions utilizing catalysts like baker's yeast for enantioselective synthesis. The use of convertible isocyanides for the synthesis in shorter reaction times has also been noted (Bhushan B. Borase et al., 2021).

Physical Properties Analysis

The physical properties of this compound, such as solubility, optical activity, and its crystalline form, are essential for its formulation and efficacy as a medication. A comprehensive profile includes analysis through thermal methods, X-ray powder diffraction, and spectroscopy to understand its stability and behavior under different conditions (F. Belal et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity under stress conditions, have been studied to ensure the drug's safety and efficacy. Characterization of stress degradation products using hyphenated techniques like LC-MS and LC-NMR helps in understanding its stability profile and the identification of potential degradation products (Mallikarjun Narayanam et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

- Benazepril ethyl ester, used as an antihypertensive drug, has been synthesized through an enantioselective process involving asymmetric aza-Michael addition, highlighting its complex chemical structure and the significance of stereochemistry in its synthesis (Yu et al., 2006).

- Research on benazepril hydrochloride, a derivative of this compound, discusses its general characteristics and methods of preparation, offering insights into its chemical properties and the importance of its ester prodrug nature (Belal et al., 2005).

Molecular Interactions and Binding Studies

- Studies on the interaction between benazepril and bovine serum albumin (BSA) using various spectroscopic and molecular docking methods provide an understanding of the molecular interactions and binding mechanisms of benazepril, essential for drug design and delivery (Wang et al., 2019).

Drug Delivery Systems

- Innovative drug delivery concepts using poly(2-oxazoline) copolymers conjugated with benazepril are being explored. These studies investigate dynamic thermo-responsive drug delivery mechanisms, where the conjugation and hydrolysis of benazepril affect the solubility and release of the drug, indicating potential applications in sustained and controlled drug release (Park et al., 2020).

Therapeutic Applications and Effects

- Benazepril's role in treating hypertension, heart failure, and chronic renal failure is well-documented, with studies exploring its pharmacodynamics and therapeutic effects. The research also delves into its anti-inflammatory properties, particularly in the context of left ventricular hypertrophy, emphasizing its broader implications in cardiovascular and renal health (Yan et al., 2013).

Analytical and Pharmacokinetic Studies

- Analytical methods for determining benazepril and its active metabolite benazeprilat in plasma have been developed, providing essential tools for understanding its pharmacokinetics and aiding in the clinical monitoring of the drug (Pommier et al., 2003).

Mechanism of Action

Target of Action

Benazepril ethyl ester is a prodrug that primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .

Pharmacokinetics

This compound exhibits typical pharmacokinetic properties of ACE inhibitors. It is highly protein-bound in the plasma . The compound is metabolized primarily in the liver, where it is converted into its active form, benazeprilat . Both benazepril and benazeprilat are conjugated to glucuronic acid prior to urinary excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its conversion into benazeprilat can be affected by the liver’s metabolic activity, which can vary based on factors such as age, liver disease, and the presence of other medications . Furthermore, its efficacy and stability can be influenced by factors such as diet, particularly salt intake, as well as patient adherence to medication regimens .

Safety and Hazards

The safety data sheet for benazepril, a related compound, advises against ingestion, inhalation, and dermal contact . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of a spill or leak, it advises evacuating personnel to safe areas and keeping people away from and upwind of the spill/leak .

Future Directions

The synthesis of benazepril hydrochloride, a related compound, using an Ugi three-component reaction in shorter reaction times using cheaper starting materials with good yields has been described . This novel and concise synthesis method could potentially be applied to the synthesis of benazepril ethyl ester in the future .

properties

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPNCAYTOLXSEG-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145665 | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103129-58-4 | |

| Record name | Benazepril ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)